Benzyl (S)-3,4-diamino-4-oxobutanoate structural analysis
Benzyl (S)-3,4-diamino-4-oxobutanoate structural analysis
Title: Benzyl (S)-3,4-diamino-4-oxobutanoate: Structural Analysis and Mechanistic Role in Peptide Synthesis Document Type: Technical Whitepaper Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Executive Summary
As a Senior Application Scientist overseeing complex peptide assemblies, I approach molecular building blocks not merely as reagents, but as highly orchestrated structural tools. Benzyl (S)-3,4-diamino-4-oxobutanoate , commercially ubiquitous as H-Asp(OBzl)-NH2·HCl , is a critical chiral synthon in both solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation. This whitepaper provides an in-depth structural analysis of this molecule, elucidates the causality behind its specific protecting group strategy, and outlines self-validating experimental protocols designed to mitigate notorious side reactions such as aspartimide formation.
Structural Elucidation & Physicochemical Profiling
To leverage this molecule effectively, one must understand its precise topography. The IUPAC nomenclature—Benzyl (S)-3,4-diamino-4-oxobutanoate—maps directly to the modified structure of L-aspartic acid:
-
C1 (Benzyl Ester): The β-carboxyl group of the aspartic acid side chain is esterified with a bulky, hydrophobic benzyl group.
-
C2 (Methylene): The standard β-carbon of the aspartic acid backbone.
-
C3 (Chiral Center): Bears the primary α-amino group. The (S)-configuration ensures the preservation of the natural L-amino acid stereochemistry.
-
C4 (Amide): The α-carboxyl group is converted into a primary amide (4-amino-4-oxo), pre-installing the C-terminal amidation required for many bioactive neuropeptides.
This dual-modification strategy restricts unwanted reactivity while dictating the molecule's physical behavior, notably its solubility in organic solvents like DMF and DCM[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | Benzyl (S)-3,4-diamino-4-oxobutanoate hydrochloride |
| Common Name | L-Aspartic acid β-benzyl ester α-amide hydrochloride |
| CAS Number | 199118-68-8[2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ · HCl |
| Molecular Weight | 258.7 g/mol [1] |
| Melting Point | 186 - 196 °C[2] |
| Optical Rotation [α]D²⁰ | +2.0° to +3.0° (c=1 in MeOH)[2] |
Mechanistic Insights: The Aspartimide Challenge
The selection of a benzyl ester for β-carboxyl protection is a deliberate choice rooted in orthogonality. In Boc-based synthesis, the benzyl ester is completely stable to the trifluoroacetic acid (TFA) used for Boc deprotection, requiring anhydrous HF for final cleavage[3]. In solution-phase synthesis, it offers the distinct advantage of being cleanly removed via palladium-catalyzed hydrogenolysis, completely avoiding harsh acids[3].
However, this structural choice introduces a critical mechanistic vulnerability: Aspartimide Formation . The benzyl ester is slightly electron-withdrawing, making the adjacent β-carbonyl carbon highly electrophilic. Under basic conditions (such as exposure to piperidine or excessive DIPEA), the backbone amide nitrogen adjacent to the aspartic acid residue becomes deprotonated[4]. This nucleophilic nitrogen attacks the β-carboxyl carbon, ejecting the benzyl alcohol leaving group and forming a 5-membered cyclic imide (aspartimide)[4].
Because the α-proton of this 5-membered ring is highly acidic, rapid enolization occurs, leading to D/L racemization[4]. Subsequent ring-opening by water or amines yields a contaminated mixture of α-peptides, β-peptides (isoaspartyl peptides), and piperidides[5]. Understanding this causality dictates our experimental parameters: temperature control and strict stoichiometric limitation of bases are non-negotiable.
Fig 1: Base-catalyzed aspartimide formation mechanism and subsequent degradation pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must feature built-in validation steps. The following workflows detail the incorporation and subsequent deprotection of H-Asp(OBzl)-NH2·HCl in solution-phase synthesis.
Protocol A: Solution-Phase Amide Bond Formation (Coupling)
Causality Focus: The hydrochloride salt must be neutralized in situ to free the α-amine for nucleophilic attack. Pre-neutralization risks premature degradation. We utilize HATU to ensure the coupling kinetics outpace any base-catalyzed side reactions.
-
Activation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Boc-AA-OH) and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration).
-
Validation Check: The solution will transition to a pale yellow color within 2 minutes, visually confirming the formation of the active OAt ester.
-
-
Substrate Addition: Add 1.0 eq of H-Asp(OBzl)-NH2·HCl to the activated mixture.
-
Controlled Neutralization: Cool the reaction vessel to 0 °C. Dropwise, add 2.2 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality Check: 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the incoming carboxylic acid, and 0.2 eq acts as a catalytic excess. Maintaining 0 °C suppresses the kinetic pathway leading to aspartimide cyclization[3].
-
-
Monitoring: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor via LC-MS.
-
Validation Check: The complete disappearance of the 259 m/z peak (free H-Asp(OBzl)-NH2) confirms reaction completion.
-
Protocol B: Global Deprotection via Catalytic Hydrogenolysis
Causality Focus: While HF cleavage is standard in Boc-SPPS, high concentrations of HF can trigger aspartimide formation via an AAC2 mechanism[3]. For solution-phase fragments, catalytic hydrogenation cleanly removes the benzyl ester without risking the peptide backbone.
-
Preparation: Dissolve the purified protected peptide in a 1:1 mixture of Methanol/Ethyl Acetate.
-
Catalyst Addition: Purge the reaction flask thoroughly with N₂ gas. Carefully add 10% Pd/C (10% w/w relative to the peptide).
-
Validation Check: The N₂ purge is a critical safety and validation step; adding Pd/C to a solvent vapor/oxygen mix will cause spontaneous ignition.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously for 4 hours at room temperature.
-
Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst.
-
Validation Check: The resulting filtrate must be completely transparent. A grey or black tint indicates catalyst breakthrough, mandating immediate refiltration to prevent heavy metal contamination in downstream biological assays.
-
Fig 2: Solution-phase peptide synthesis workflow utilizing H-Asp(OBzl)-NH2·HCl.
Drug Development Context & Signaling Pathways
In the context of drug development, the C-terminal amide provided by H-Asp(OBzl)-NH2 is not merely a synthetic convenience; it is a biological necessity. Over 50% of endogenous neuropeptides and peptide hormones (e.g., Substance P, Oxytocin, Neuropeptide Y) feature a C-terminal amide. This post-translational modification neutralizes the negative charge of the C-terminus, significantly enhancing alpha-helical stability and receptor binding affinity[1]. Furthermore, the amide completely blocks degradation by ubiquitous carboxypeptidases, drastically increasing the in vivo half-life of the peptide therapeutic. By utilizing Benzyl (S)-3,4-diamino-4-oxobutanoate, researchers can synthetically mimic this critical evolutionary modification from the very first coupling step.
References
-
Peptide Chemistry. "Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS)". Source: peptidechemistry.org. URL: [Link]
-
PubMed / NIH. "Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time". Source: nih.gov. URL:[Link]
-
Academia.edu. "Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines". Source: academia.edu. URL:[Link]
Sources
- 1. H-ASP(OBZL)-NH2 HCL | 1955506-15-6; 199118-68-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. peptide.com [peptide.com]
